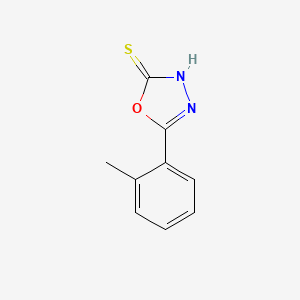

5-(2-甲基苯基)-1,3,4-恶二唑-2-硫醇

描述

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (5-MPOT) is an organic compound belonging to the family of oxadiazoles. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and has been studied for a variety of applications. 5-MPOT has been used as a synthetic intermediate in organic synthesis and as an active ingredient in pharmaceuticals and other products. It has also been studied for its potential use in biochemistry, molecular biology, and drug development.

科学研究应用

Application in Antioxidant Research

Scientific Field

Biochemistry

Summary

This compound is investigated for its antioxidant properties, which are crucial in combating oxidative stress in biological systems.

Experimental Procedures

The compound is subjected to assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate its free radical scavenging ability. It may also be tested in biological systems to assess its protective effects against oxidative damage.

Results

The results have indicated that 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives can act as effective antioxidants, offering protection against oxidative stress-related damage .

Application in Microbial Inhibition

Scientific Field

Microbiology

Summary

The antimicrobial activity of this compound is explored, particularly against bacteria such as Streptococcus aureus and Escherichia coli.

Experimental Procedures

The compound is tested for its inhibitory effects on bacterial growth using standard microbiological techniques, including disk diffusion and broth dilution methods.

Results

Studies have shown that the compound exhibits good antibacterial activity, making it a potential candidate for the development of new antibacterial agents .

Application in Diagnostic Techniques

Scientific Field

Clinical Chemistry

Summary

In clinical chemistry, the compound is used as a diagnostic reagent, particularly for the measurement of serum albumin concentration, which is an important indicator of kidney and liver function.

Experimental Procedures

The compound is used in colorimetric assays where its interaction with albumin causes a change in color, which can be quantitatively measured.

Results

The use of this compound in diagnostic assays has proven to be reliable for the measurement of albumin, providing crucial information for the diagnosis and monitoring of kidney and liver diseases .

Application in Environmental Monitoring

Scientific Field

Environmental Science

Summary

This compound’s reactivity with certain environmental pollutants makes it suitable for use in monitoring and detecting environmental contaminants.

Experimental Procedures

The compound is used in assays designed to detect specific pollutants in environmental samples, such as water or soil, through changes in its optical properties.

Results

The assays developed using 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol have shown sensitivity and selectivity in detecting pollutants, aiding in environmental monitoring efforts .

Application in Food Industry

Scientific Field

Food Science

Summary

The compound’s antioxidant and antimicrobial properties are leveraged in the food industry to enhance the shelf life and safety of food products.

Experimental Procedures

The compound is incorporated into food packaging or used as a food additive to prevent spoilage and microbial contamination.

Results

The incorporation of this compound in food-related applications has resulted in extended shelf life and reduced microbial growth in various food products .

Application in Photodynamic Therapy

Scientific Field

Biomedical Engineering

Summary

The compound is studied for its potential use in photodynamic therapy (PDT), a treatment modality for cancer that involves light-activated compounds.

Experimental Procedures

The compound is tested for its ability to generate reactive oxygen species upon light activation, which can induce cell death in cancerous tissues.

Results

Preliminary studies indicate that derivatives of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol can be effective photosensitizers in PDT, offering a new avenue for cancer treatment .

属性

IUPAC Name |

5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFIJWNVPWXSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354469 | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

2503-66-4 | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。